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molecular formula C6H7NO B189460 2-Picoline-N-oxide CAS No. 931-19-1

2-Picoline-N-oxide

Cat. No. B189460
M. Wt: 109.13 g/mol
InChI Key: CFZKDDTWZYUZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096527B2

Procedure details

A 25 mL round bottom flask was charged with conc. H2SO4 (1 mL) and cooled to 0° C. 2-Methylpyridine 1-oxide (0.4 g, 0.003 mol, Aldrich) was added in one portion, followed by the addition of fuming HNO3 (1 mL, spectrochem, india) in a drop-wise fashion. The reaction was stirred at rt for 30 min and a further 12 h at 70° C. Reaction progress was monitored by TLC (50% EtOAc in petroleum ether). After completion of the reaction, EtOAc (10 mL) was added to the reaction mixture after cooling to 0° C. and the reaction was neutralized to pH-8-9 with 40% NaOH solution, and extracted with EtOAc (2×10 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated to give the title compound as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.82 (d, J=5.4 Hz, 1H), 8.03 (d, J=1.8 Hz, 1H), 7.92 (dd, J=1.8, 5.1 Hz, 1H), 2.64 (s, 3H).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[CH3:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N+:8]=1[O-:13].[N+:14]([O-])([OH:16])=[O:15].[OH-].[Na+]>CCOC(C)=O>[CH3:6][C:7]1[CH:12]=[C:11]([N+:14]([O-:16])=[O:15])[CH:10]=[CH:9][N+:8]=1[O-:13] |f:3.4|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
CC1=[N+](C=CC=C1)[O-]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt for 30 min and a further 12 h at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction progress
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
after cooling to 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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